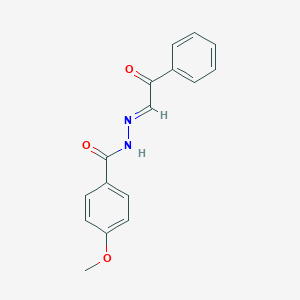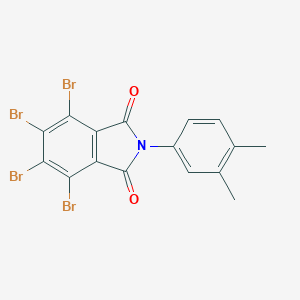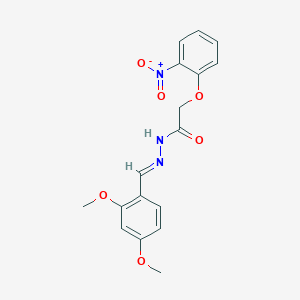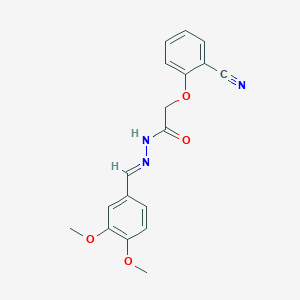![molecular formula C13H11Cl2N7O4 B390760 3-[1-(2,4-dichlorobenzyl)-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B390760.png)
3-[1-(2,4-dichlorobenzyl)-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-methoxy-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) is a complex organic compound featuring a triazene bridge and oxadiazole rings
Méthodes De Préparation
The synthesis of 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) typically involves the reaction of 3,4-diaminofurazan with triazene bridges. The process includes several steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form the intermediate compounds.
Purification: The intermediates are purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mécanisme D'action
The mechanism by which 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) exerts its effects involves its interaction with molecular targets through its triazene and oxadiazole moieties. These interactions can lead to various biochemical and chemical processes, depending on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as 3,3’-((1E,1′E)-(2,4,6-trinitro-1,3-phenylene)bis(ethene-2,1-diyl))bis(2,4,6-trinitrophenol), 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) exhibits unique properties such as higher thermal stability and specific reactivity patterns. Similar compounds include various triazene-bridged and oxadiazole-containing molecules .
Propriétés
Formule moléculaire |
C13H11Cl2N7O4 |
|---|---|
Poids moléculaire |
400.2g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-N-[(4-methoxy-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H11Cl2N7O4/c1-23-12-10(17-25-19-12)16-21-22(11-13(24-2)20-26-18-11)6-7-3-4-8(14)5-9(7)15/h3-5H,6H2,1-2H3 |
Clé InChI |
AVZMLWYVTRIWOG-UHFFFAOYSA-N |
SMILES |
COC1=NON=C1N=NN(CC2=C(C=C(C=C2)Cl)Cl)C3=NON=C3OC |
SMILES canonique |
COC1=NON=C1N=NN(CC2=C(C=C(C=C2)Cl)Cl)C3=NON=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B390684.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B390690.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390691.png)
![2-(2-cyanophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide](/img/structure/B390693.png)
![4-{(E)-[2-(4-chlorobenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B390694.png)
![N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B390695.png)
![4-{[(2,4-Dimethylphenyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390696.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2-diphenylvinyl]-4-chloroaniline](/img/structure/B390699.png)
![2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]](/img/structure/B390702.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B390706.png)
